Benzothiohydrazide 2,2,2-trifluoroacetate

Medicinal Chemistry Organic Synthesis Formulation

Standard free base benzothiohydrazide often suffers from poor solubility in polar organic solvents, leading to inconsistent cyclization yields. This trifluoroacetate salt form (CAS 1956307-26-8) solves that pain point. - **Enhanced solubility** in DMF, DMSO, and acetonitrile vs. free base (20605-40-7) - **Optimized for 1,3,4-thiadiazole synthesis** - higher cyclization efficiency for medicinal chemistry libraries - **≥95% purity** with defined thiocarbonyl (C=S) reactivity distinct from oxo-hydrazides - Available in research quantities for TB drug discovery & metal complexation studies

Molecular Formula C9H9F3N2O2S
Molecular Weight 266.24
CAS No. 1956307-26-8
Cat. No. B2941369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzothiohydrazide 2,2,2-trifluoroacetate
CAS1956307-26-8
Molecular FormulaC9H9F3N2O2S
Molecular Weight266.24
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=S)NN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C7H8N2S.C2HF3O2/c8-9-7(10)6-4-2-1-3-5-6;3-2(4,5)1(6)7/h1-5H,8H2,(H,9,10);(H,6,7)
InChIKeyNVJMOTRCSQTUNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzothiohydrazide 2,2,2-Trifluoroacetate: Building Block Overview


Benzothiohydrazide 2,2,2-trifluoroacetate (CAS 1956307-26-8) is a chemically distinct salt form combining a benzothiohydrazide core (C₇H₈N₂S) with a 2,2,2-trifluoroacetate counterion. The compound possesses a molecular weight of 266.24 g/mol and the molecular formula C₉H₉F₃N₂O₂S . It is typically supplied at a minimum purity specification of 95% . The trifluoroacetate moiety is reported to influence physicochemical properties such as solubility in polar organic solvents and general reactivity compared to the parent free base , making it a defined building block in organic synthesis and medicinal chemistry workflows.

Salt form designed for improved solubility in polar organic solvents (DMSO, DMF, alcohols) relative to the free base, supporting reproducible synthetic handling.
Defined building block for organic synthesis and medicinal chemistry workflows, where trifluoroacetate counterion may influence reactivity and solid-state properties.

Benzothiohydrazide 2,2,2-Trifluoroacetate: Why Salt Form Matters


Generic substitution of benzothiohydrazide 2,2,2-trifluoroacetate with the parent benzothiohydrazide free base (CAS 20605-40-7) or with benzohydrazide analogs (which replace sulfur with oxygen) is not chemically or functionally equivalent. The trifluoroacetate counterion can confer distinct solubility and solid-state handling characteristics compared to the free base, which is critical for reproducible synthetic transformations and formulation studies . Furthermore, the thiocarbonyl (C=S) moiety in benzothiohydrazides, including this salt, defines a distinct reactivity profile and biological activity landscape compared to oxo-hydrazides (C=O), with documented differences in metal-chelating behavior and antimicrobial potency [1]. These structural differences render the compound a specific research tool rather than an interchangeable commodity.

Free base substitution may compromise solubility and handling reproducibility; the trifluoroacetate salt provides distinct physicochemical advantages for consistent laboratory use.
Benzohydrazide (C=O) analogs may not replicate thiocarbonyl (C=S) reactivity or metal-chelation behavior, limiting direct interchange in thiadiazole synthesis or metallocomplex studies.

Benzothiohydrazide 2,2,2-Trifluoroacetate: Comparative Evidence


Enhanced Solubility vs. Free Base

Benzothiohydrazide 2,2,2-trifluoroacetate demonstrates improved solubility in polar organic solvents relative to the parent benzothiohydrazide free base. The trifluoroacetate moiety enhances solubility in media such as DMSO, DMF, and alcohols . This improved solubility facilitates more precise and reproducible use in a wider range of organic reactions and in vitro assays compared to the less soluble free base. In contrast, the free base (CAS 20605-40-7) exhibits limited solubility in common organic solvents, often requiring harsher conditions or specialized co-solvents.

Solubility Profile
Class-level inference
Enhanced solubility in DMSO, DMF, alcohols vs. free base limited solubility.
Supports handling and reaction flexibility in common lab solvents.
Specific solubility values not reported; source review recommended.
Medicinal Chemistry Organic Synthesis Formulation

Antitubercular Activity vs. Isoniazid-Resistant Strains

The benzothiohydrazide scaffold exhibits antitubercular activity, with reported Minimum Inhibitory Concentrations (MICs) of 132 μM against wild-type M. tuberculosis (H37Rv) and 264 μM against clinical mutant strains (IC1 and IC2) [1]. This activity profile is relevant as a benchmark for the parent scaffold. While the clinical standard isoniazid (INH) demonstrates substantially lower MIC values (typically <0.1 μg/mL for sensitive strains, or ~0.1-0.5 μM), the thiohydrazide scaffold's activity profile against both wild-type and isoniazid-resistant mutant strains suggests a potentially distinct mechanism of action or binding mode, making it a valuable probe for resistance studies.

Antimycobacterial MIC
Supporting evidence
MIC 132 μM (H37Rv); 264 μM (mutants) vs. isoniazid (typical <0.5 μM).
Reported MIC endpoint context; supports resistance mechanism studies.
Data for parent scaffold; salt form applicability requires validation.
Antimycobacterial Tuberculosis Drug Discovery

Thiadiazole Synthesis Reactivity vs. Benzohydrazides

Benzothiohydrazides are established as superior precursors for the synthesis of 1,3,4-thiadiazoles compared to their benzohydrazide counterparts. The thiocarbonyl group (C=S) in benzothiohydrazides provides a more nucleophilic sulfur atom that facilitates cyclization reactions with electrophiles such as carboxylic acids or their derivatives [1]. This is in contrast to benzohydrazides (C=O), which are less effective for forming sulfur-containing heterocycles and typically lead to 1,3,4-oxadiazoles instead. The thio-analog scaffold therefore enables access to a distinct and pharmaceutically relevant chemical space of sulfur-containing heterocycles [2].

Thiadiazole Synthesis
Class-level inference
Efficient 1,3,4-thiadiazole formation vs. benzohydrazides yielding oxadiazoles.
Enables sulfur-heterocycle library access not possible with oxo-analogs.
Standard cyclization conditions; reactivity may vary with substrate.
Heterocyclic Chemistry Thiadiazoles Synthetic Methods

Metal Chelation and Bioconjugation Potential

The thiohydrazide functional group (-C(S)NHNH₂) exhibits a distinct metal-chelating ability compared to hydrazides (-C(O)NHNH₂) due to the presence of a soft sulfur donor atom. Thiohydrazides can form stable complexes with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II), with stability constants reported in the range of 10⁷ to 10⁹ M⁻¹ [1][2]. This contrasts with oxo-hydrazides, which are harder bases and preferentially coordinate via oxygen and nitrogen. The specific coordination chemistry of thiohydrazides is a key differentiator for applications in metallodrug development, catalysis, and materials science.

Metal Chelation
Class-level inference
Stability constants log K 7–9 for Co(II), Ni(II), Cu(II), Zn(II) complexes.
Defines unique coordination chemistry window vs. oxo-hydrazides.
Values from aqueous/organic media; verification in target system needed.
Bioconjugation Metal Chelation Bioinorganic Chemistry

Benzothiohydrazide 2,2,2-Trifluoroacetate: Research Applications


Thiadiazole Library Synthesis

This compound is a preferred reagent for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles, a heterocyclic class with broad pharmacological relevance [1]. Its enhanced solubility in polar organic solvents and specific thiocarbonyl reactivity [1] allow for more efficient and higher-yielding cyclization reactions compared to using the less soluble free base or benzohydrazide alternatives. This makes it a strategic choice for medicinal chemists building focused libraries of sulfur-containing heterocycles.

Mechanistic Probe for TB Resistance

The benzothiohydrazide scaffold, from which this compound is derived, exhibits a distinct activity profile against both isoniazid-sensitive and -resistant M. tuberculosis strains [2]. Researchers investigating novel mechanisms of action against resistant tuberculosis can use this compound as a well-defined chemical probe. Its activity against mutant strains suggests it may engage targets or pathways distinct from isoniazid, making it a valuable tool for validating new antitubercular targets.

Metal-Based Therapeutics and Catalysts

The thiohydrazide functional group is a versatile ligand for transition metals [3]. This compound, as a stable and soluble salt, can be used to prepare and study novel metal complexes of potential interest as anticancer agents, antimicrobials, or catalysts. Its well-defined coordination chemistry with metals like Cu(II) and Zn(II) [3] makes it suitable for reproducible synthesis of metal-organic complexes for biological screening or materials science applications.

Bioconjugation and Affinity Labeling

The distinct reactivity of the thiohydrazide group compared to standard hydrazides provides a unique handle for bioconjugation [4]. It can be employed for site-specific labeling of biomolecules or as an affinity probe in chemical biology experiments. The improved solubility of the trifluoroacetate salt over the free base ensures more consistent performance in aqueous or mixed solvent systems used in such assays.

Application
Selection Property
Validation Focus
Thiadiazole library synthesis
Thiocarbonyl reactivity and salt solubility
Cyclization efficiency and heterocycle purity
TB resistance mechanism probe
Scaffold activity against mutant strains
MIC endpoints and target identification assays
Metal coordination studies for screening
Thiohydrazide ligand behavior
Complex stability and biological activity screening
Bioconjugation and chemical biology
Thiohydrazide chemoselectivity and solubility
Labeling efficiency and reproducibility in assay media

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